

Application Notes and Protocols for Uprosertib Hydrochloride in Kinase Activity Assays

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Compound of Interest

Compound Name: Uprosertib hydrochloride

Cat. No.: B607777

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Introduction

Uprosertib hydrochloride, also known as GSK2141795, is a potent and selective, orally bioavailable pan-Akt inhibitor.[1] It acts as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are key serine/threonine kinases in the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, growth, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases.[2] These application notes provide detailed protocols for utilizing **Uprosertib hydrochloride** in both biochemical and cell-based kinase activity assays to probe the function of the Akt signaling pathway.

Mechanism of Action

Uprosertib hydrochloride exerts its inhibitory effect by binding to the ATP-binding pocket of Akt kinases, preventing the phosphorylation of their downstream substrates. This leads to the inhibition of the PI3K/Akt/mTOR signaling cascade, which can induce cell cycle arrest and apoptosis in cancer cells where this pathway is constitutively active.[2]

Data Presentation

In Vitro Kinase Inhibitory Activity of Uprosertib Hydrochloride

Kinase Target	IC50 (nM)	Kd (nM)	Assay Type
Akt1	180	16	Cell-free
Akt2	328	49	Cell-free
Akt3	38	5	Cell-free
ROCK1	1570	Not Reported	Cell-free
ROCK2	1850	Not Reported	Cell-free
CDK7	2100	Not Reported	Cell-free

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between the inhibitor and the kinase.[\[1\]](#)

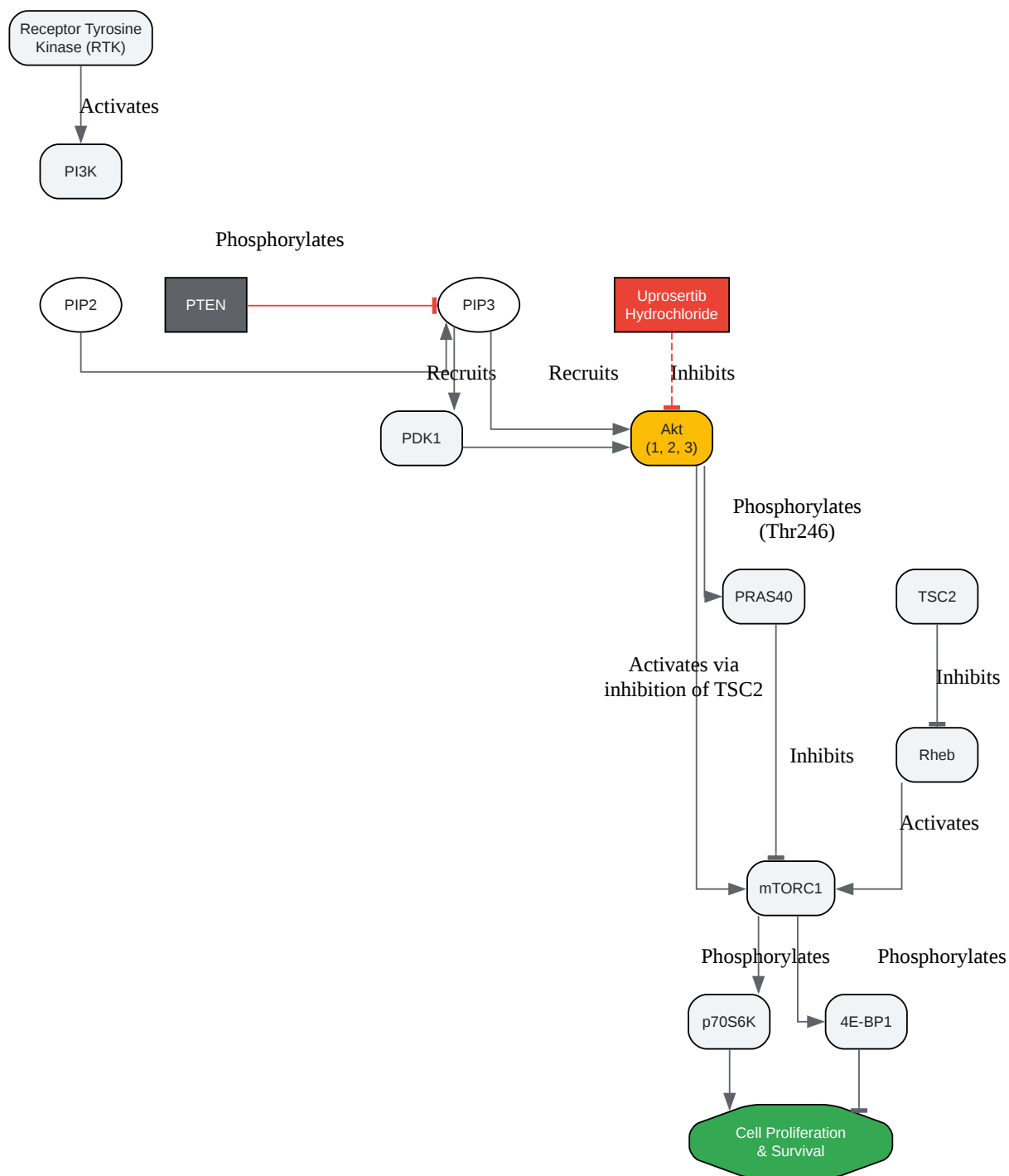
Cellular Activity of Uprosertib Hydrochloride

Cell Line	Assay Type	IC50 (μM)	Incubation Time
HCT-116	Antiproliferative (SRB assay)	0.72	72 hours
LNCaP	PRAS40 Phosphorylation (ELISA)	0.07563	1 hour
OVCAR-8	Antiproliferative (SRB assay)	0.54	72 hours

This table summarizes the inhibitory effects of **Uprosertib hydrochloride** on cell proliferation and downstream Akt signaling in various cancer cell lines.[\[1\]](#)

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by **Uprosertib hydrochloride**.



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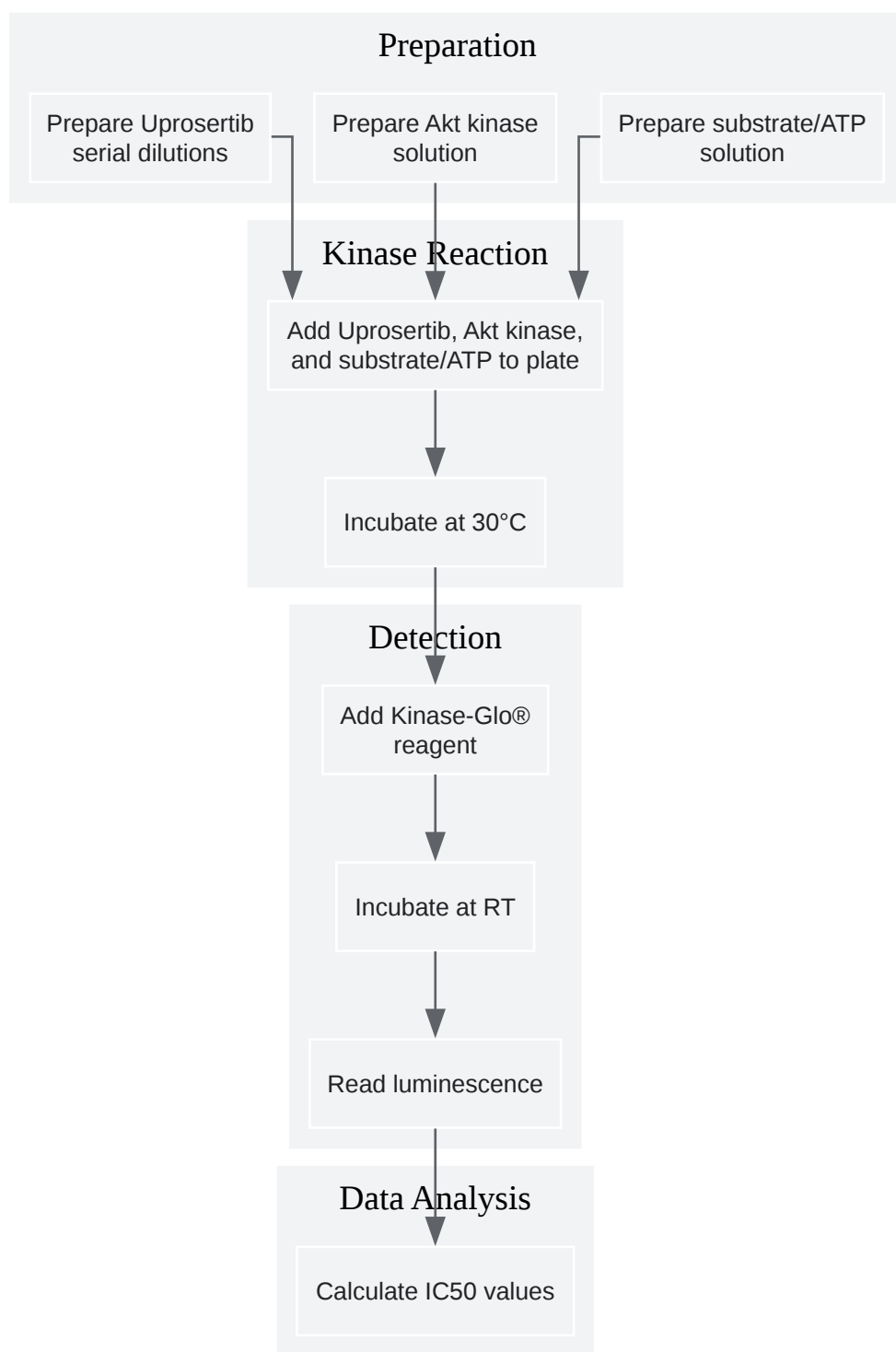
Caption: PI3K/Akt/mTOR signaling pathway with Uprosertib inhibition.

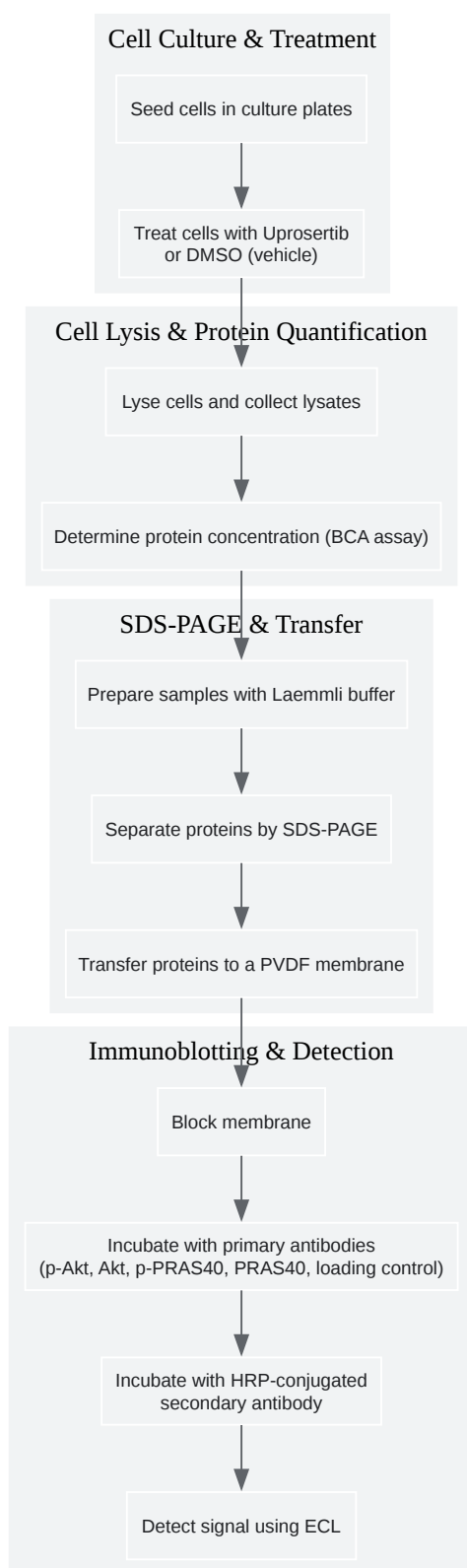
Experimental Protocols

Biochemical Kinase Activity Assay (In Vitro)

This protocol describes a general method to determine the IC₅₀ of **Uprosertib hydrochloride** against purified Akt kinases using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Workflow Diagram:





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
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